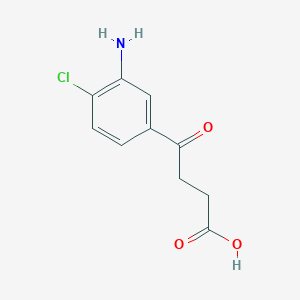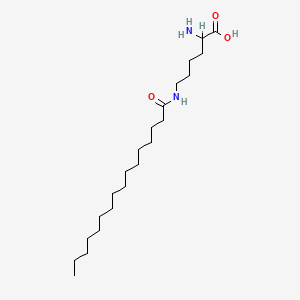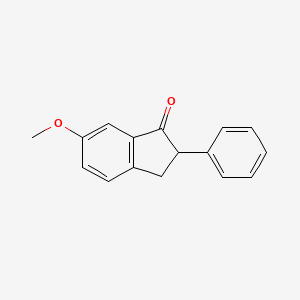![molecular formula C9H14O3 B8629752 4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
4-[(acetyloxy)methyl]Cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Acetyloxy)methyl]Cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an acetyloxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone typically involves the acetylation of 4-hydroxymethylcyclohexanone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Acetyloxy)methyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
4-[(Acetyloxy)methyl]Cyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(Acetyloxy)methyl]Cyclohexanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and alter metabolic pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler analog without the acetyloxy group.
4-Hydroxymethylcyclohexanone: The precursor in the synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone.
4-Methylcyclohexanone: A structurally related compound with a methyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical modifications, making the compound versatile in synthetic and industrial processes.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(4-oxocyclohexyl)methyl acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-6-8-2-4-9(11)5-3-8/h8H,2-6H2,1H3 |
Clé InChI |
CWENPVJPLKTIGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CCC(=O)CC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
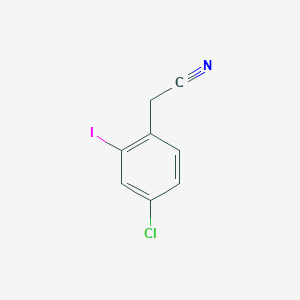
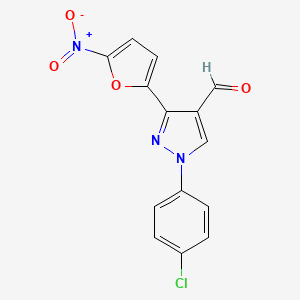
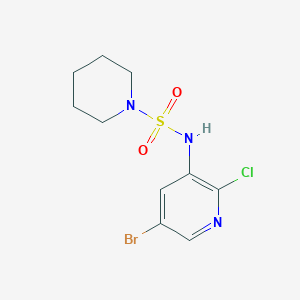
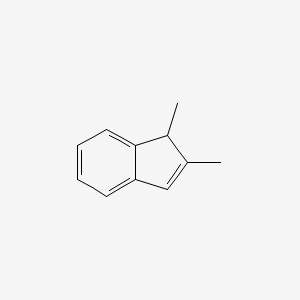
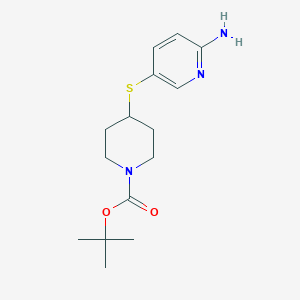
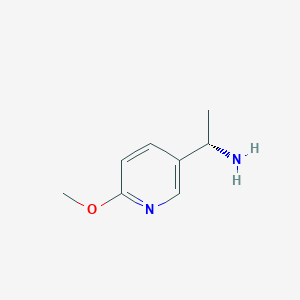
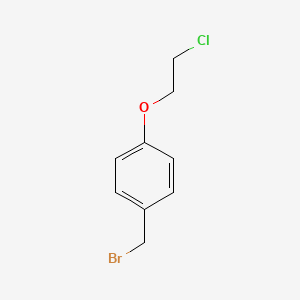
![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)
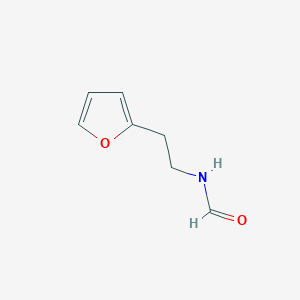

![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)
